Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C20H23NO7S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-methoxyphenol, propanoic acid, and thiophene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate.
Uniqueness: The presence of the 2-(2-methoxyphenoxy)propanoyl group in this compound imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C21H25NO7S |
---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
diethyl 5-[2-(2-methoxyphenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H25NO7S/c1-6-27-20(24)16-12(3)17(21(25)28-7-2)30-19(16)22-18(23)13(4)29-15-11-9-8-10-14(15)26-5/h8-11,13H,6-7H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
WNVOKXHHAGBLKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.